1,2-二氟-4-甲基-3-硝基苯

描述

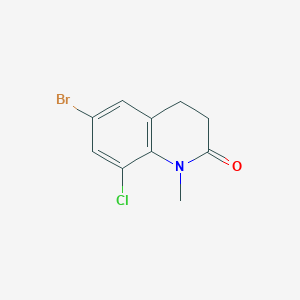

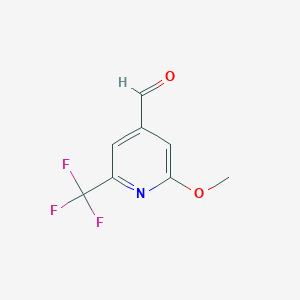

1,2-Difluoro-4-methyl-3-nitrobenzene (DFMNB) is a synthetic compound that belongs to the family of nitroaromatic compounds. It is also known as 2,4-Difluoro-5-nitrotoluene1. DFMNB has been widely used in different fields of research and industry due to its unique physical and chemical properties1.

Synthesis Analysis

DFMNB can be synthesized through several methods. The most common method is the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid1. The product is then purified through recrystallization using a solvent such as ethanol or acetone1.Molecular Structure Analysis

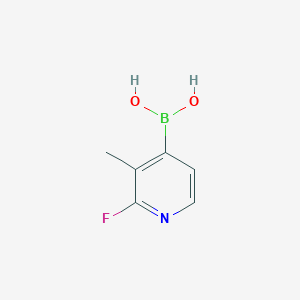

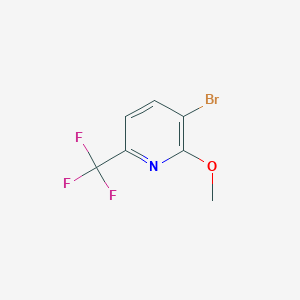

The molecular formula of DFMNB is C7H5F2NO21. The structure of DFMNB can be analyzed through several techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry1.

Chemical Reactions Analysis

Several analytical methods can be used to detect and quantify DFMNB in different matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is one of the most common methods used1. Other methods include liquid chromatography (LC) coupled with different detectors such as UV, fluorescence, and electrochemical detectors1.Physical And Chemical Properties Analysis

DFMNB is a solid crystalline compound with a molecular weight of 199.12 g/mol1. It has a density of 1.41 g/cm³ and a melting point of 54°C1. DFMNB is soluble in organic solvents such as chloroform, benzene, and dichloromethane, but insoluble in water1. It has a characteristic yellow color with a faint odor1.

科学研究应用

电子附着和负离子质谱研究:包括1,2-二氟-4-甲基-3-硝基苯等硝基苯衍生物已经通过电子透射光谱、解离电子附着光谱和负离子质谱进行了研究。这些研究为了解电子附着的能量和在热电子能量附近形成的分子负离子的行为提供了见解,这对于理解这些化合物的电子性质至关重要(Asfandiarov et al., 2007)。

化学反应和晶体结构分析:对1,2-二氟-4-甲基-3-硝基苯等衍生物的研究,如4,5-二氟-1,2-二硝基苯,已经探讨了它们与胺类的化学反应,导致氟原子优先取代硝基团。这些反应对于合成各种化合物至关重要,而所得产物已通过X射线单晶结构测定进行了表征(Plater & Harrison, 2023)。

光物理学和光化学洞察:对硝基苯的复杂光物理学和光化学进行了详细研究,这是1,2-二氟-4-甲基-3-硝基苯的近亲。这包括了理解UV吸收后的衰减路径以及可访问的圆锥交叉点和间系统交叉区域的存在,这对于光化学过程中的应用至关重要(Giussani & Worth, 2017)。

光谱学和磁性能研究:涉及与硝基苯衍生物相关的席夫碱染料配体的络合物已经进行了光谱学、热分析和磁性能的研究。这些研究为开发具有特定电子和磁性特征的材料提供了宝贵信息(Ahmadi & Amani, 2012)。

环境应用:使用零价铁还原合成废水中的硝基苯的研究突显了潜在的环境应用,例如在处理受硝基苯或其衍生物污染的工业废水流中(Mantha et al., 2001)。

安全和危害

DFMNB has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi1. It has also been shown to have mutagenic and carcinogenic effects on mammalian cells1. Therefore, it is important to handle DFMNB with caution and follow safety protocols when conducting scientific experiments1.

未来方向

The future directions of DFMNB research are not explicitly mentioned in the retrieved papers. However, given its unique properties and potential applications, it is likely that further research will focus on optimizing its synthesis, exploring its potential uses, and mitigating its environmental and health impacts.

Please note that this information is based on the available resources and may not cover all aspects of 1,2-Difluoro-4-methyl-3-nitrobenzene. For more detailed information, please refer to the original papers and resources1.

属性

IUPAC Name |

1,2-difluoro-4-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFANTEIXQHMGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-methyl-3-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)